5-hydrazinyl-1-methyl-1H-pyrazole
Description
5-Hydrazinyl-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a hydrazinyl group at the 5-position and a methyl group at the 1-position. Its structure combines the aromatic stability of the pyrazole ring with the nucleophilic and reactive nature of the hydrazinyl moiety, making it a versatile intermediate in medicinal and agrochemical synthesis. For instance, hydrazine hydrate reacts with ethylacetoacetate to form 3-methyl-1H-pyrazol-5(4H)-one, demonstrating the role of hydrazine in pyrazole functionalization .
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-4(7-5)2-3-6-8/h2-3,7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBNHPQQVPNGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with hydrazine. One common method is the condensation of 1-methyl-1H-pyrazole-5-carboxaldehyde with hydrazine hydrate under reflux conditions . This reaction proceeds smoothly to yield the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Synthesis of 5-Hydrazinyl-1-methyl-1H-pyrazole
The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds. Various methods have been reported, focusing on optimizing yield and purity. For instance, one method involves the reaction of dimethyl malonate with formamide compounds under alkaline conditions, followed by cyclization with methylhydrazine to yield high-purity products suitable for industrial applications .
Medicinal Chemistry Applications
2.1 Antimicrobial Properties
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antimicrobial agents. Research indicates that such compounds can exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or function.
2.2 Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The presence of hydrazine groups may enhance the interaction with biological targets involved in inflammatory pathways. Preliminary studies suggest that this compound could be modified to improve its efficacy in treating inflammatory diseases .
2.3 Potential in Cancer Therapy
The unique structure of this compound allows for modifications that may enhance its anticancer properties. Research into similar pyrazole compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . Further exploration is needed to evaluate the specific effects of this compound.
Agricultural Chemistry Applications
3.1 Herbicide Development
One of the primary applications of this compound is as an intermediate in the synthesis of herbicides. It plays a crucial role in developing new agrochemicals that target resistant weed species effectively. The compound's ability to act as a building block for more complex herbicides enhances its utility in agricultural formulations .
3.2 Crop Protection Strategies
The incorporation of this compound into crop protection strategies is gaining traction due to its potential to enhance the efficacy of existing herbicides. By modifying its structure, researchers aim to create formulations that provide better control over a broader spectrum of weeds while minimizing environmental impact .
Coordination Chemistry Applications
Due to the presence of nitrogen atoms in both the hydrazine and pyrazole rings, this compound can function as a chelating ligand for metal ions. This property is significant in catalysis and materials science, where stable metal complexes are required for various reactions . The coordination chemistry involving this compound could lead to advancements in catalysis efficiency and selectivity.
Comparative Analysis with Related Compounds
To better understand the unique properties and potential applications of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methyl-5-hydroxy-1H-pyrazole | Hydroxyl group at position 5 | Exhibits strong hydrogen bonding capabilities |
| 3-Amino-1H-pyrazole | Amino group at position 3 | Known for diverse biological activities |
| 4-Acetyl-1H-pyrazole | Acetyl group at position 4 | Enhanced lipophilicity; potential for drug formulation |
| 5-Hydroxy-3-methyl-1H-pyrazole | Hydroxyl group at position 5 and methyl at position 3 | Unique tautomeric forms affecting reactivity |
Mechanism of Action
The mechanism of action of 5-hydrazinyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-hydrazinyl-1-methyl-1H-pyrazole, highlighting differences in substituents, synthesis routes, yields, and biological activities:
Key Observations :
Structural Variations: Hydrazinyl vs. Amino Groups: The hydrazinyl group (-NHNH₂) in the target compound offers greater nucleophilicity compared to the amino (-NH₂) group in analogs like 5-amino-1-aryl-pyrazoles. This difference influences reactivity in cross-coupling or condensation reactions . Substituent Position: Derivatives with electron-withdrawing groups (e.g., 4-CN in 5-amino-1-aryl-pyrazoles) exhibit regioselective formation, whereas selenium-substituted analogs (e.g., 4-arylselanyl) show improved stability and redox activity .
Synthesis Efficiency: Michael-type additions (e.g., for 5-amino-1-aryl-pyrazoles) achieve high yields (up to 93%) under mild conditions . In contrast, multicomponent syntheses (e.g., selenium-containing pyrazoles) require catalysts like molecular iodine but still deliver moderate-to-good yields (50–85%) .
Biological Activities: Antipyretic/Anti-inflammatory: N-Aryl pyrazoleamines (e.g., from ) demonstrate marked antipyretic effects, attributed to the diphenylpyrazole moiety enhancing hydrophobic interactions with target enzymes . Antioxidant Potential: Selenium-substituted pyrazoles exhibit radical scavenging capabilities, likely due to the redox-active selenium atom .
Physicochemical Properties :
- The hydrazinyl group increases solubility in polar solvents compared to methyl or aryl-substituted pyrazoles. However, it may also confer instability under oxidative conditions, necessitating protective handling .
Biological Activity
5-Hydrazinyl-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of g/mol. The compound's structure includes a hydrazinyl group, which is known for its reactivity and ability to interact with various biological targets.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity:
Research indicates that pyrazole derivatives, including this compound, exhibit potent anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, such as lung, breast (MDA-MB-231), and liver (HepG2) cancer cells. The mechanism often involves the inhibition of critical enzymes associated with tumor growth, such as topoisomerase II and EGFR .
2. Antimicrobial Properties:
The compound has been investigated for its antimicrobial activity against various pathogens. Pyrazole derivatives have demonstrated effectiveness against bacterial strains like E. coli and S. aureus, as well as antifungal activity .
3. Anti-inflammatory Effects:
this compound has also shown promise in reducing inflammation, making it a candidate for treating conditions characterized by excessive inflammatory responses .
4. Anthelmintic Activity:
Recent studies have identified derivatives of pyrazoles that inhibit the development of parasitic nematodes, indicating potential applications in veterinary medicine .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of signaling pathways. The hydrazinyl group enhances binding affinity through hydrogen bonding and π-π interactions with target molecules .
Research Findings and Case Studies
The following table summarizes key studies highlighting the biological activities of this compound and related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
